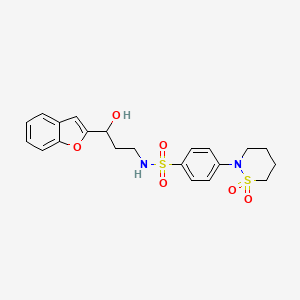

(E)-9-羟基-N'-(2-羟基亚苄基)-9H-芴-9-甲酰肼

描述

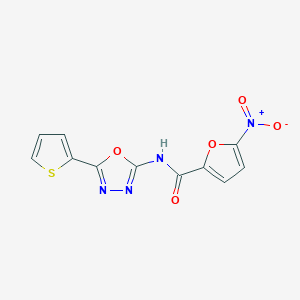

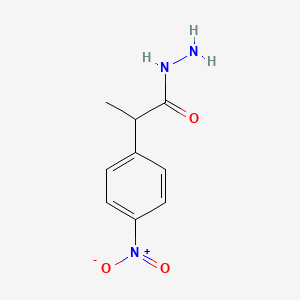

The compound "(E)-9-hydroxy-N'-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is structurally related to other synthesized compounds that have been characterized for various properties and activities. For instance, similar compounds have been synthesized and analyzed for their crystal structure, vibrational frequencies, and molecular interactions using Density Functional Theory (DFT) calculations and molecular docking studies . These compounds often exhibit potential biological activities, such as antidiabetic properties, and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of fluorene derivatives, such as the one , typically involves multi-component reactions that can include anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes . The synthesis process can be optimized for good yields, green medium, short reaction times, and simple work-up without the need for chromatographic techniques. The synthesis of related compounds has been achieved using catalysts like piperidine, which suggests that similar conditions could be applied to the synthesis of "(E)-9-hydroxy-N'-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide" .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is often characterized by techniques such as IR, 1H & 13C NMR, ESI-MS, and single crystal X-ray diffraction analysis . The dihedral angles between different rings in the molecule, as well as the presence of hydrogen bonds, can be determined through these methods. For example, a related compound has a dihedral angle of 10.0(2)° between the benzene and furan rings, and molecules are linked by hydrogen bonds into a two-dimensional network .

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, particularly those involving their functional groups. The hydroxy and carbohydrazide groups can form hydrogen bonds, which can be crucial for the compound's reactivity and interactions with biological targets. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives, including "(E)-9-hydroxy-N'-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide," can be deduced from their molecular structure. The presence of hydroxy groups suggests potential solubility in polar solvents, while the aromatic nature of fluorene indicates potential interactions with various organic molecules. Theoretical calculations, such as DFT, can provide insights into the frontier molecular orbital energies, thermodynamic properties, and molecular electrostatic potential surfaces . These properties are essential for understanding the compound's stability, reactivity, and potential biological activity.

科学研究应用

化学合成与表征:

- 合成了带有 9-芴亚甲基单元及其配合物的席夫碱配体,并对其进行了表征。这些配合物表现出比游离配体更高的抗菌活性 (阿朱卢尼等人,2013 年)。

- 已使用多组分反应合成了新型甲酰肼衍生物。此方法具有良好收率和简单纯化过程等优点 (帕里兹卡里等人,2021 年)。

生物活性:

- 已评估了碳腙衍生物的抗菌和抗真菌活性。这些化合物对病原菌和真菌表现出不同程度的有效性 (云晓峰等人,2014 年)。

- 研究了对称双取代的碳酰肼的细胞毒性和抗菌活性。事实证明,它们对某些细胞系无细胞毒性,并且对某些细菌菌株表现出弱活性 (鲁布西奇等人,2019 年)。

传感器开发:

- 已设计了基于碳酰肼衍生物的荧光探针,用于金属离子检测。这些探针表现出高灵敏度和选择性,可用于检测 In3+ 和 Cr3+ 等特定离子 (李等人,2020 年)。

- 另一项研究开发了一种用于检测 Al3+ 和 Fe3+ 离子的荧光传感器。该传感器表现出“关-开-关”响应,展示了其在环境和生物应用中的潜力 (魏等人,2022 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

9-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]fluorene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-19-12-6-1-7-14(19)13-22-23-20(25)21(26)17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-13,24,26H,(H,23,25)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCTMMUPJMZLZ-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)